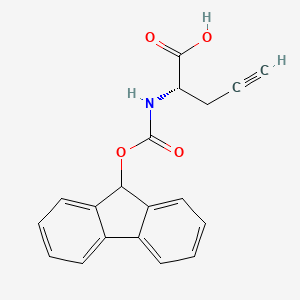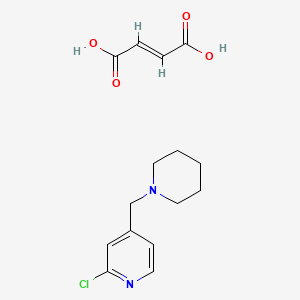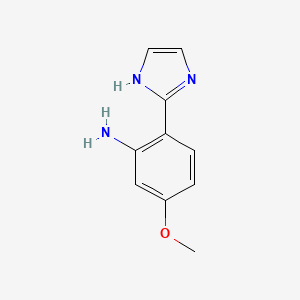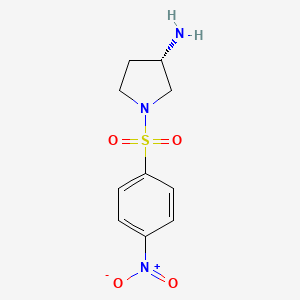
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is an organic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with isoquinoline-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate in an organic solvent like toluene.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester
Uniqueness
Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is unique due to the presence of both the isoquinoline and boronic ester groups. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C24H24BNO5 |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonyl]benzoate |
InChI |
InChI=1S/C24H24BNO5/c1-23(2)24(3,4)31-25(30-23)19-14-26-20(18-9-7-6-8-17(18)19)21(27)15-10-12-16(13-11-15)22(28)29-5/h6-14H,1-5H3 |
Clave InChI |
BMUZSFJFRLGJDP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
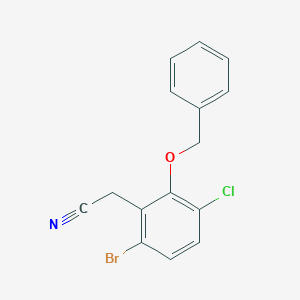
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
carboxamide](/img/structure/B15243455.png)
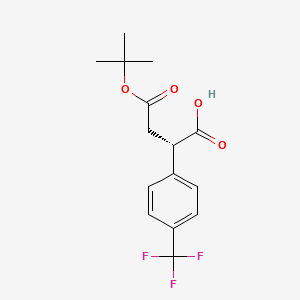
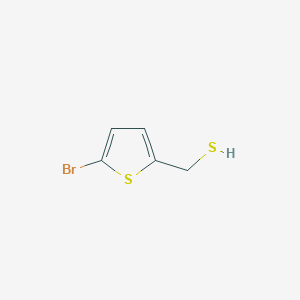
![2-(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)acetic acid](/img/structure/B15243468.png)
